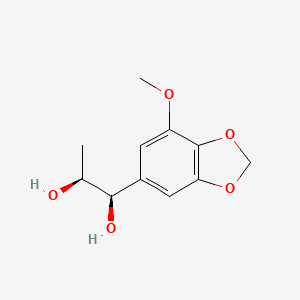
4-Azidoheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azidoheptan-2-one is an organic compound characterized by the presence of an azide group (-N₃) attached to a heptan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidoheptan-2-one typically involves the introduction of an azide group to a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction proceeds as follows:
R-X+NaN3→R-N3+NaX
In this case, the precursor heptan-2-one is first halogenated to form 4-bromoheptan-2-one, which is then reacted with sodium azide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. For example, the use of azidotrimethylsilane (TMSN₃) in the presence of a copper catalyst can facilitate the azidation of alcohols or halides under mild conditions, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Azidoheptan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Alkynes, copper(I) iodide (CuI) as a catalyst.
Major Products
Reduction: 4-Aminoheptan-2-one.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
4-Azidoheptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioconjugation techniques, where the azide group can be selectively targeted for labeling or modification of biomolecules.
Medicine: Potential use in drug discovery and development, especially in the design of novel pharmaceuticals with azide functionalities.
Mecanismo De Acción
The mechanism of action of 4-Azidoheptan-2-one largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and displacing leaving groups. In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
4-Azidobutan-2-one: Similar structure but with a shorter carbon chain.
4-Azidohexan-2-one: Similar structure but with one less carbon atom.
4-Azidooctan-2-one: Similar structure but with one additional carbon atom.
Uniqueness
4-Azidoheptan-2-one is unique due to its specific chain length, which can influence its reactivity and the properties of the resulting products. The presence of the azide group also imparts distinct chemical behavior, making it a valuable compound in various synthetic and research applications .
Propiedades
Número CAS |
919117-10-5 |
|---|---|
Fórmula molecular |
C7H13N3O |
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
4-azidoheptan-2-one |
InChI |
InChI=1S/C7H13N3O/c1-3-4-7(9-10-8)5-6(2)11/h7H,3-5H2,1-2H3 |
Clave InChI |
XREQPCDFZWLGDF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(=O)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)



![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)



![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)

![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)
